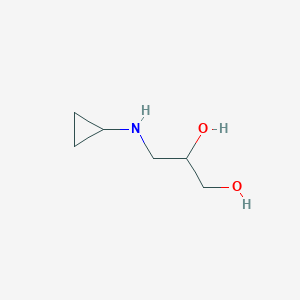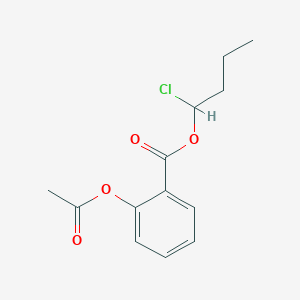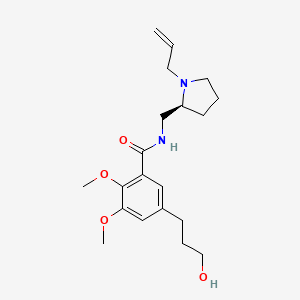
3-(3-aminophenyl)-N-(cyclohexylmethyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-aminophenyl)-N-(cyclohexylmethyl)propanamide is an organic compound that belongs to the class of amides It features an aminophenyl group attached to a propanamide backbone, with a cyclohexylmethyl substituent on the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-aminophenyl)-N-(cyclohexylmethyl)propanamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-nitrobenzaldehyde, cyclohexylmethylamine, and propanoic acid.
Reduction: The nitro group of 3-nitrobenzaldehyde is reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Amidation: The resulting 3-aminobenzaldehyde is then reacted with cyclohexylmethylamine and propanoic acid under acidic conditions to form the desired amide.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-aminophenyl)-N-(cyclohexylmethyl)propanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents such as potassium permanganate.
Reduction: The compound can be reduced to form secondary amines using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products
Oxidation: Formation of 3-(3-nitrophenyl)-N-(cyclohexylmethyl)propanamide.
Reduction: Formation of secondary amines.
Substitution: Formation of nitro or halogenated derivatives.
Applications De Recherche Scientifique
3-(3-aminophenyl)-N-(cyclohexylmethyl)propanamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be incorporated into polymers to enhance their mechanical properties and thermal stability.
Biological Studies: It can be used as a probe to study enzyme interactions and receptor binding.
Industrial Applications: The compound can be used in the synthesis of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 3-(3-aminophenyl)-N-(cyclohexylmethyl)propanamide involves its interaction with specific molecular targets. The aminophenyl group can form hydrogen bonds and electrostatic interactions with enzymes or receptors, modulating their activity. The cyclohexylmethyl group provides hydrophobic interactions, enhancing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,5-Tris(4-aminophenyl)benzene: A compound with three aminophenyl groups attached to a benzene ring.
1,3,5-Tris(4-aminophenoxy)benzene: A compound with three aminophenoxy groups attached to a benzene ring.
Uniqueness
3-(3-aminophenyl)-N-(cyclohexylmethyl)propanamide is unique due to its specific structural features, including the cyclohexylmethyl substituent, which imparts distinct physicochemical properties. This uniqueness makes it suitable for specific applications where other similar compounds may not be as effective.
Propriétés
Formule moléculaire |
C16H24N2O |
|---|---|
Poids moléculaire |
260.37 g/mol |
Nom IUPAC |
3-(3-aminophenyl)-N-(cyclohexylmethyl)propanamide |
InChI |
InChI=1S/C16H24N2O/c17-15-8-4-7-13(11-15)9-10-16(19)18-12-14-5-2-1-3-6-14/h4,7-8,11,14H,1-3,5-6,9-10,12,17H2,(H,18,19) |
Clé InChI |
SDWNZRHFXFXZKV-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)CNC(=O)CCC2=CC(=CC=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















